N1-(4-fluorobenzyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide
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Overview
Description
N1-(4-fluorobenzyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide, also known as J147, is a synthetic compound that has gained attention in recent years due to its potential therapeutic properties. It was originally developed as a neuroprotective agent, with the aim of preventing or slowing down the progression of neurodegenerative diseases such as Alzheimer's disease. In
Scientific Research Applications
Neuroprotective Drug Potential
One study explored YM-244769, a novel potent Na+/Ca2+ exchange (NCX) inhibitor, demonstrating neuroprotective effects against hypoxia/reoxygenation-induced cell damage in neuronal SH-SY5Y cells. This research highlights the therapeutic potential of such compounds in treating neurological damage or diseases by modulating ion exchange mechanisms within cells (Iwamoto & Kita, 2006).
Antimicrobial and Antiviral Activity
Compounds with modified benzyl groups have been studied for their ability to inhibit nucleoside transport proteins, crucial for various biological processes. This inhibition suggests potential applications in designing drugs to combat infections or diseases related to nucleoside transport mechanisms, demonstrating versatility in therapeutic applications (Tromp et al., 2004).
Drug Metabolism and Disposition Studies
Research on 19F-NMR spectroscopy to study the metabolic fate and excretion of compounds like MK-0518, a potent HIV integrase inhibitor, sheds light on the pharmacokinetics of drugs. These studies are critical for understanding how drugs are processed in the body, which influences their safety, efficacy, and dosing (Monteagudo et al., 2007).
Orexin Receptor Mechanisms in Binge Eating
GSK1059865, a selective orexin-1 receptor (OX1R) antagonist, has been evaluated in models of binge eating in rats. The study implicates OX1R mechanisms in compulsive food consumption and suggests that selective antagonism at OX1R could be a novel pharmacological treatment for binge eating and possibly other eating disorders (Piccoli et al., 2012).
HIV Treatment
Raltegravir monohydrate, identified as the first HIV integrase inhibitor, exemplifies the use of complex chemical compounds in developing treatments for viral infections. The detailed study of its molecular structure and interactions provides insights into designing effective antiviral therapies (Yamuna et al., 2013).
Mechanism of Action
Indole Derivatives
The compound contains an indole nucleus, which is found in many important synthetic drug molecules . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Imidazole Derivatives
The compound also contains an imidazole ring. Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c20-16-7-5-13(6-8-16)11-21-17(23)18(24)22-12-19(25)9-14-3-1-2-4-15(14)10-19/h1-8,25H,9-12H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFDOWWOIUEYTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CNC(=O)C(=O)NCC3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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